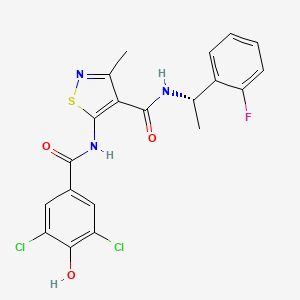
Hsd17B13-IN-60
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-60 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-60 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the purification of intermediates, quality control measures, and adherence to regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-60 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Hsd17B13-IN-60 has several scientific research applications:
Chemistry: Used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on cellular processes related to lipid droplet formation and degradation.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.
Mechanism of Action
Hsd17B13-IN-60 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the conversion of 17-ketosteroids to 17-hydroxysteroids. This inhibition disrupts the balance between less potent (17-keto) and more potent (17β-hydroxy) forms of estrogens and androgens, thereby affecting lipid metabolism in the liver. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its role in lipid droplet biogenesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Uniqueness
Hsd17B13-IN-60 is unique due to its high specificity and potency as an HSD17B13 inhibitor. Compared to other similar compounds, it has shown greater efficacy in preclinical studies and holds promise for therapeutic applications in liver diseases .
Properties
Molecular Formula |
C20H16Cl2FN3O3S |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(1S)-1-(2-fluorophenyl)ethyl]-3-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H16Cl2FN3O3S/c1-9(12-5-3-4-6-15(12)23)24-19(29)16-10(2)26-30-20(16)25-18(28)11-7-13(21)17(27)14(22)8-11/h3-9,27H,1-2H3,(H,24,29)(H,25,28)/t9-/m0/s1 |
InChI Key |
RAOZBUGERNTVQA-VIFPVBQESA-N |
Isomeric SMILES |
CC1=NSC(=C1C(=O)N[C@@H](C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Canonical SMILES |
CC1=NSC(=C1C(=O)NC(C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




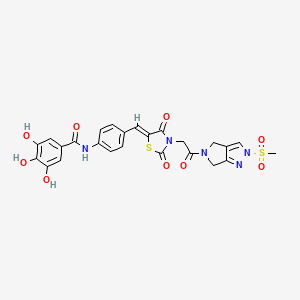
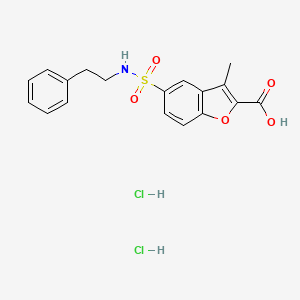

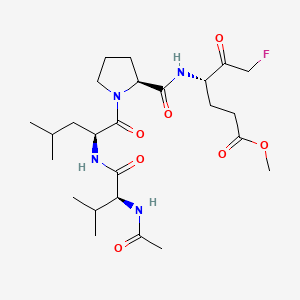
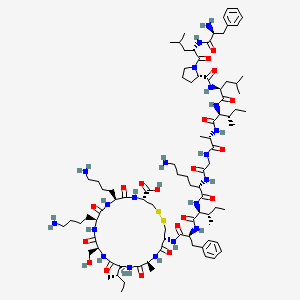

![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)
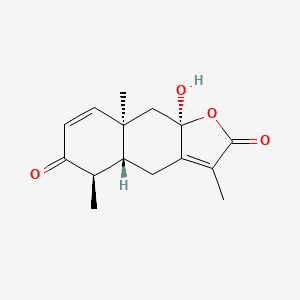



![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
